Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate
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Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a fused bicyclic structure, which includes both imidazole and pyrimidine rings, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde and a thiol under acidic conditions . Another approach involves the use of iodine-mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkyne .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes such as multicomponent reactions and tandem reactions. These methods are favored due to their efficiency and ability to produce high yields of the desired product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of these methods .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms within the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π stacking interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity . Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazine: Another related compound with a pyridazine ring fused to the imidazole ring.
Imidazo[1,5-a]pyridine: Features a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate is unique due to its specific combination of imidazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S2/c1-3-15(4-2)12(17)18-9-10-8-16-7-5-6-13-11(16)14-10/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVZVNVGPRDQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC1=CN2C=CC=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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